molecular formula C17H18BrN3 B5512954 2-amino-4-(3-bromophenyl)-5-ethyl-6-propylnicotinonitrile

2-amino-4-(3-bromophenyl)-5-ethyl-6-propylnicotinonitrile

Cat. No. B5512954
M. Wt: 344.2 g/mol
InChI Key: JAKLHHDIUOMZGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-4-(3-bromophenyl)-5-ethyl-6-propylnicotinonitrile typically involves multicomponent reactions, often utilizing brominated precursors and nitriles. For example, a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was synthesized through a one-pot multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone using urea as an organo-catalyst (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction. For instance, the related compound mentioned above crystallizes in the monoclinic space group C2/c, with intricate intermolecular hydrogen interactions stabilizing the molecular packing within the unit cell. Such detailed structural analysis provides insights into the molecular geometry and the electronic environment of the compound, which are crucial for understanding its reactivity and properties (Kumar et al., 2016).

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Anticancer Compounds : Derivatives of 2-aminonicotinonitrile have been synthesized and assessed for their anticancer properties. These derivatives include various chemical modifications, leading to the creation of compounds with potential therapeutic applications (Mansour et al., 2021).

  • Organocatalysis in Pyranopyrazole Synthesis : Isonicotinic acid has been used as a dual and biological organocatalyst for the efficient synthesis of pyranopyrazole derivatives, demonstrating the versatility of nicotinonitrile compounds in facilitating green chemistry approaches (Zolfigol et al., 2013).

  • Development of Pyridine Derivatives : A new class of alkynyl/alkenyl-substituted pyridine derivatives has been synthesized through a multi-component reaction (MCR) strategy, showcasing the potential for creating diverse chemical libraries based on nicotinonitrile compounds (Bodireddy et al., 2014).

Biological Activities

  • Antimicrobial Activities : The synthesis of new indole-containing derivatives using 2-arylhydrazononitriles has led to compounds with promising antimicrobial activities against various bacteria and yeast strains, highlighting the potential for developing new antimicrobial agents (Behbehani et al., 2011).

  • Anticancer Agent Characterization : Spectroscopic techniques have been employed to characterize anticancer compounds such as 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, providing insights into their structural properties and potential mechanisms of action (Eşme, 2021).

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-5-ethyl-6-propylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-3-6-15-13(4-2)16(14(10-19)17(20)21-15)11-7-5-8-12(18)9-11/h5,7-9H,3-4,6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKLHHDIUOMZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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